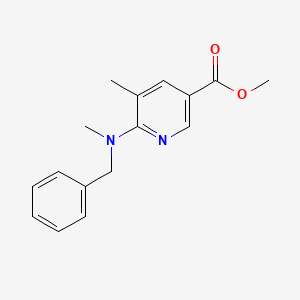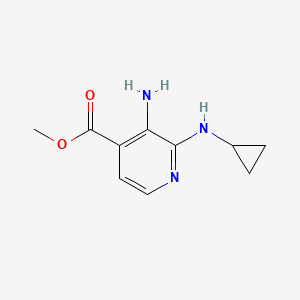
Methyl 3-amino-2-(cyclopropylamino)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-(cyclopropylamino)isonicotinate is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes an isonicotinate core substituted with amino and cyclopropylamino groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Methyl 3-amino-2-(cyclopropylamino)isonicotinate involves several steps. One common method includes the reaction of isonicotinic acid with methanol in the presence of sulfuric acid to form methyl isonicotinate. This intermediate is then reacted with cyclopropylamine and ammonia under controlled conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Análisis De Reacciones Químicas
Methyl 3-amino-2-(cyclopropylamino)isonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-(cyclopropylamino)isonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-2-(cyclopropylamino)isonicotinate involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups play a crucial role in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparación Con Compuestos Similares
Methyl 3-amino-2-(cyclopropylamino)isonicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Known for its use as a rubefacient in topical preparations.
Methyl isonicotinate: Used as a semiochemical in pest control.
Methyl 3-pyridinecarboxylate: Utilized in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 3-amino-2-(cyclopropylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)7-4-5-12-9(8(7)11)13-6-2-3-6/h4-6H,2-3,11H2,1H3,(H,12,13) |
Clave InChI |
QTKHHUFGZSKVQK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=NC=C1)NC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13006965.png)
![3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B13006972.png)
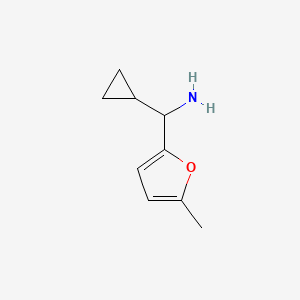
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
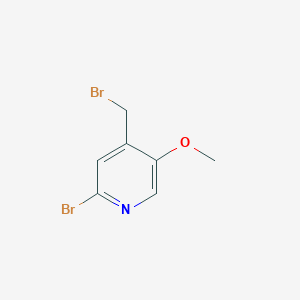
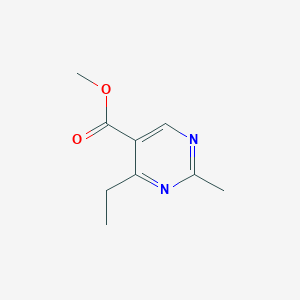
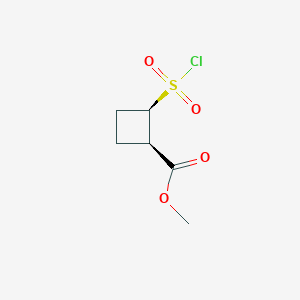
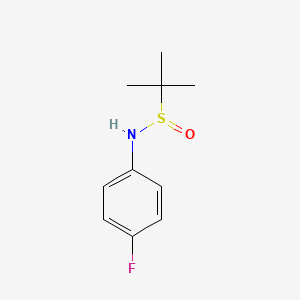
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

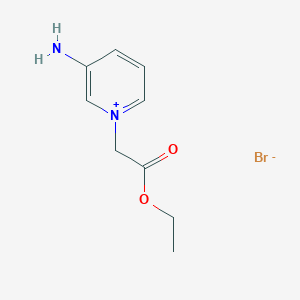
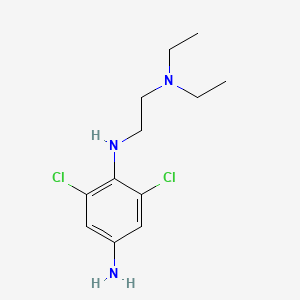
![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)
